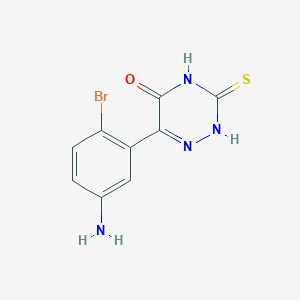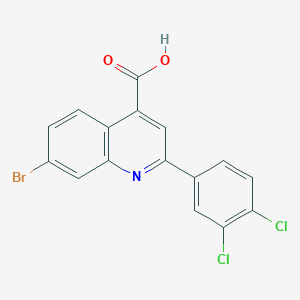
7-bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid
Übersicht
Beschreibung
7-bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid is a chemical compound that has gained attention in the field of scientific research due to its potential use in the development of new drugs. This compound belongs to the class of quinolinecarboxylic acids, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
7-bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid has been studied for its potential use in the development of new drugs. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. Studies have also shown that this compound has the potential to be used as a diagnostic tool for certain diseases.
Wirkmechanismus
The mechanism of action of 7-bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid is not fully understood. However, it is believed to exert its biological activities by inhibiting certain enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects
Studies have shown that 7-bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid has a range of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have a protective effect on the liver and to improve glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid in lab experiments is its diverse biological activities. This makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are many potential future directions for the study of 7-bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid. One area of research could be to further investigate its mechanism of action and identify specific targets for drug development. Another area of research could be to explore its use as a diagnostic tool for certain diseases. Additionally, more studies could be conducted to investigate its potential use in the treatment of liver disease and metabolic disorders.
Eigenschaften
IUPAC Name |
7-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-10-3-1-9(2-4-10)14-8-13(16(20)21)12-6-5-11(18)7-15(12)19-14/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDXBGXBFYCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4268491.png)
![N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4268506.png)
![methyl 2-({[(2-methoxybenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4268516.png)
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-N-isopropyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4268519.png)
![N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4268532.png)
![3-(3,4-dichlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268535.png)

![isopropyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4268550.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268557.png)

![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4268576.png)
![2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268580.png)
![2-mercapto-6-methyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268590.png)
![methyl 2-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4268593.png)